gelopectose - 138089-43-7

gelopectose

Catalog Number: EVT-1521642
CAS Number: 138089-43-7
Molecular Formula: C17H22N6O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Gelopectose is typically sourced from natural polysaccharides such as starch, which can be obtained from various plants including corn, potatoes, and tapioca. The extraction process involves hydrolysis, where starch is broken down into simpler sugars, leading to the formation of gelopectose.

Classification
  • Chemical Classification: Gelopectose falls under the category of polysaccharides.
  • Functional Classification: It is classified as a gelling agent due to its ability to form gels when mixed with water.
Synthesis Analysis

Methods

The synthesis of gelopectose generally involves two main methods:

  1. Acid Hydrolysis: This method uses dilute acid solutions to break down starch into smaller polysaccharides, including gelopectose. The process requires careful control of temperature and pH to optimize yield and prevent degradation.
  2. Enzymatic Hydrolysis: Enzymes such as amylase are employed to catalyze the breakdown of starch into simpler sugars, which can then polymerize to form gelopectose. This method is often preferred for its specificity and milder reaction conditions compared to acid hydrolysis.

Technical Details

  • Temperature Control: Optimal temperatures for hydrolysis typically range between 60°C to 80°C.
  • pH Levels: The pH should be maintained around 4.5 to 6.0 for enzymatic processes.
  • Reaction Time: Depending on the method used, hydrolysis can take from several hours to a few days.
Molecular Structure Analysis

Structure

Gelopectose has a branched molecular structure consisting of glucose units linked primarily by alpha-1,4-glycosidic bonds, with occasional alpha-1,6-glycosidic bonds at branching points. This structure contributes to its unique gelling properties.

Data

  • Molecular Formula: The general formula can be represented as (C6H10O5)n(C_6H_{10}O_5)_n where nn indicates the number of repeating glucose units.
  • Molecular Weight: Varies depending on the degree of polymerization but typically ranges from 1000 to several hundred thousand Daltons.
Chemical Reactions Analysis

Reactions

Gelopectose undergoes various chemical reactions:

  1. Gel Formation: When heated with water, it hydrates and forms a gel upon cooling due to hydrogen bonding between the water molecules and the hydroxyl groups on the polysaccharide chains.
  2. Degradation: Under extreme conditions (high temperatures or strong acids), gelopectose can undergo hydrolysis back into simpler sugars.

Technical Details

  • Gel Strength: The strength of the gel formed is influenced by concentration and temperature during synthesis.
  • Stability: Gels formed from gelopectose can be affected by pH and ionic strength in solution.
Mechanism of Action

Process

The mechanism by which gelopectose forms gels involves:

  1. Hydration: Upon mixing with water, the polysaccharide absorbs water and swells.
  2. Thermal Gelation: Heating disrupts intermolecular interactions allowing chains to move freely; upon cooling, these chains entangle and form a stable network.

Data

  • Viscosity Measurements: The viscosity of gelopectose solutions increases significantly upon cooling, indicating gel formation.
  • Temperature Range for Gelation: Typically occurs between 50°C and 80°C.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gelopectose is typically a white or off-white powder.
  • Solubility: Soluble in hot water; forms gels upon cooling.
  • Moisture Content: Should be kept low to maintain stability.

Chemical Properties

  • pH Stability Range: Generally stable between pH 4.0 and 7.0.
  • Thermal Stability: Can withstand moderate heat but degrades at temperatures above 120°C.
Applications

Gelopectose has numerous scientific uses:

  1. Food Industry: Used as a thickening agent in sauces, dressings, and desserts due to its gelling properties.
  2. Pharmaceuticals: Acts as a binder in tablets and capsules; also used in controlled drug release formulations.
  3. Biotechnology: Employed in cell culture media as a stabilizing agent due to its biocompatibility.

Properties

CAS Number

138089-43-7

Product Name

gelopectose

Molecular Formula

C17H22N6O2

Synonyms

gelopectose

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